

Predicted ¹H NMR Spectrum of 2-Bromobutanal

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Compound Focus: 2-Bromobutanal

CAS No.: 24764-97-4

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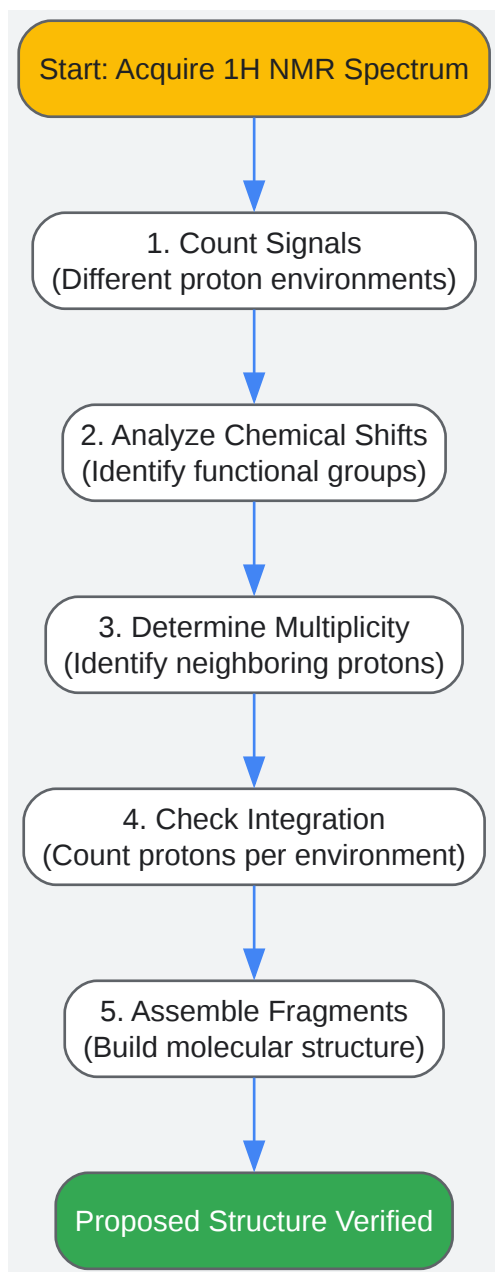
The table below summarizes the expected chemical shifts, multiplicity, and integration for the four distinct proton environments in **2-bromobutanal** [1] [2].

Proton Position	Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale / Hydrogen Environment
Ha (Aldehyde, -CHO)	9.5 - 9.8	Singlet	1H	Strongly deshielded by the carbonyl group [2].
Hb (Methine, -CHBr-)	4.2 - 4.6	Multiplet (or doublet of doublets)	1H	Deshielded by the electronegative bromine atom [1] [2].
Hc (Methylene, -CH ₂ -)	1.8 - 2.5	Complex Multiplet	2H	Adjacent to the carbonyl group; coupling to Hb and Hd creates complexity [1].
Hd (Methyl, -CH ₃)	1.0 - 1.2	Triplet	3H	Shielded alkyl region; coupled to the two equivalent Hc protons [1] [3].

Experimental Protocol for NMR Analysis

For researchers needing to acquire and interpret the spectrum, here is a standard experimental methodology [4] [5].

- **Sample Preparation:** Dissolve a neat sample of **2-bromobutanal** (approx. 10-20 mg) in 0.7 mL of a deuterated solvent. **Deuterated chloroform (CDCl₃)** is a suitable and common choice. Transfer the solution to a standard 5 mm NMR tube [2] [5].
- **Data Acquisition:** Run a standard 1D proton (¹H) NMR experiment. Typical parameters include a spectral width of 0-14 ppm and sufficient scans to achieve a good signal-to-noise ratio. For full structural confirmation, additional 2D experiments like **COSY** (to identify coupled proton networks) and **HSQC** (to correlate protons directly to their carbon atoms) are highly recommended [4].
- **Interpretation Workflow:** The process of analyzing the spectrum follows a logical sequence to piece together the molecular structure from the signals. The diagram below outlines this workflow.



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NMR spectrum interpretation follows a stepwise analysis of key spectral features.

Key Interpretation Notes

- **Aldehyde Proton (Ha):** The signal for this proton is a key diagnostic marker. It will appear as a **singlet** in the far downfield region (9.5-9.8 ppm) because it has no adjacent protons to cause splitting [2] [5].

- **Complexity at C3:** The methylene group's protons (Hc) are diastereotopic and coupled to both Hb and Hd. This will not be a simple triplet but will likely appear as a complex multiplet [6].
- **Advanced Techniques:** For unambiguous assignment, especially of the overlapping multiplet regions, **2D NMR experiments are essential**. A **COSY** spectrum will show correlations between Hb-Hc and Hc-Hd, confirming their connectivity [4].

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